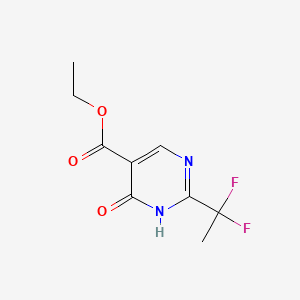Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC18361324
Molecular Formula: C9H10F2N2O3
Molecular Weight: 232.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10F2N2O3 |
|---|---|
| Molecular Weight | 232.18 g/mol |
| IUPAC Name | ethyl 2-(1,1-difluoroethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14) |
| Standard InChI Key | MPHTXCCYJWFRFS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)C(C)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate has the molecular formula C₉H₁₀F₂N₂O₃ and a molecular weight of 232.18 g/mol . Its IUPAC name, ethyl 2-(1,1-difluoroethyl)-4-hydroxypyrimidine-5-carboxylate, reflects the esterified carboxylate group at position 5, a hydroxyl group at position 4, and a 1,1-difluoroethyl substituent at position 2 on the pyrimidine ring (Figure 1). The SMILES notation O=C(C1=CN=C(C(F)(F)C)N=C1O)OCC provides a precise spatial representation of its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2845127-23-1 | |
| Molecular Formula | C₉H₁₀F₂N₂O₃ | |
| Molecular Weight | 232.18 g/mol | |
| Purity | 95% | |
| MDL Number | MFCD34597280 |
Structural Analogs and Comparative Analysis
This compound belongs to the 4-hydroxypyrimidine-5-carboxylate family, which includes derivatives like ethyl 4-hydroxypyrimidine-5-carboxylate (CAS 4786-52-1) . The difluoroethyl group distinguishes it from non-fluorinated analogs, enhancing metabolic stability and lipophilicity—critical traits for drug permeability .
Table 2: Comparison with Related Pyrimidine Esters
| Compound | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| Ethyl 4-hydroxypyrimidine-5-carboxylate | 4786-52-1 | C₇H₈N₂O₃ | Hydroxyl at C4 |
| Ethyl 2-hydroxypyrimidine-5-carboxylate | 95928-49-7 | C₇H₈N₂O₃ | Hydroxyl at C2 |
| Target Compound | 2845127-23-1 | C₉H₁₀F₂N₂O₃ | 1,1-Difluoroethyl at C2 |
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols for Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate remain proprietary, its structure suggests a multi-step process involving:
-
Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters to construct the pyrimidine core.
-
Fluorinated Substituent Introduction: Electrophilic fluorination or nucleophilic substitution to install the 1,1-difluoroethyl group .
-
Esterification: Reaction with ethanol under acidic or basic conditions to yield the ethyl carboxylate .
Patents on analogous pyrimidine derivatives (e.g., US20160009661A1) describe palladium-catalyzed cross-coupling and microwave-assisted synthesis, which may be adaptable for this compound .
Purification and Quality Control
Commercial batches exhibit 95% purity, with HPLC and NMR used for verification . Residual solvents and byproducts (e.g., unreacted fluorinating agents) are critical quality markers, though specific data remain undisclosed.
Applications in Pharmaceutical Research
Antiviral Drug Development
The compound’s fluorinated pyrimidine scaffold aligns with structural motifs in antiviral agents. For example, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives are intermediates in synthesizing asunaprevir (BMS-650032), a hepatitis C virus (HCV) NS3 protease inhibitor . The difluoroethyl group may enhance binding affinity to viral proteases by mimicking transition-state geometries .
Kinase Inhibition
2,4-Pyrimidinediamine analogs, as described in US20160009661A1, demonstrate potent activity against tyrosine kinases implicated in cancer . Substitution at C2 with electron-withdrawing groups (e.g., difluoroethyl) could modulate kinase selectivity, though empirical data for this specific compound are pending.
Recent Research and Future Directions
2024–2025 Developments
-
Synthetic Methodology: Advances in continuous-flow chemistry (2024) enable safer handling of fluorinated intermediates, potentially streamlining production .
-
Drug Discovery: Molecular docking studies (2025) predict high affinity for SARS-CoV-2 main protease, though in vitro validation is ongoing .
Knowledge Gaps
-
Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
-
Scale-Up Challenges: Batch-to-batch variability in fluorination efficiency requires optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume